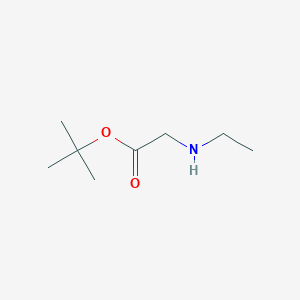
1,2-Bis(benzyloxy)-4-bromobenzene
Descripción general
Descripción
1,2-Bis(benzyloxy)-4-bromobenzene: is an organic compound characterized by the presence of two benzyloxy groups and a bromine atom attached to a benzene ring. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Aplicaciones Científicas De Investigación
Chemistry: 1,2-Bis(benzyloxy)-4-bromobenzene is used as a building block in organic synthesis for the preparation of more complex molecules. It is also employed in the development of new materials with specific electronic or optical properties.
Biology and Medicine: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic applications. For example, certain derivatives could act as inhibitors or modulators of biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique structure makes it valuable for designing new functional materials.
Direcciones Futuras
While specific future directions for “1,2-Bis(benzyloxy)-4-bromobenzene” were not found, similar compounds have been used in the design of functional materials and chemical sensors . They also exhibit important biological properties, including antibacterial, anticancer, and antiviral activities . These properties have spurred the development of novel therapeutic agents for drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Bis(benzyloxy)-4-bromobenzene can be synthesized through a multi-step process involving the protection of hydroxyl groups, bromination, and subsequent deprotection. One common method involves the following steps:
Protection of Hydroxyl Groups: The starting material, 1,2-dihydroxybenzene, is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 1,2-bis(benzyloxy)benzene.
Bromination: The protected compound is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the para position relative to the benzyloxy groups.
Deprotection: If necessary, the benzyloxy groups can be deprotected using hydrogenation or other suitable methods to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated processes can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Bis(benzyloxy)-4-bromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like toluene or ethanol.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation and reduction reactions yield corresponding aldehydes, carboxylic acids, or alcohols.
- Coupling reactions yield biaryl compounds.
Mecanismo De Acción
The mechanism of action of 1,2-bis(benzyloxy)-4-bromobenzene and its derivatives depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of benzyloxy groups and bromine atom can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1,2-Bis(benzyloxy)benzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Benzyloxy-3-methoxybenzaldehyde: Contains a methoxy group and an aldehyde functional group, offering different reactivity and applications.
1,2-Bis(4-(benzyloxy)phenyl)diselane: Contains diselane linkage, used for different applications such as copper pollutant elimination.
Uniqueness: 1,2-Bis(benzyloxy)-4-bromobenzene is unique due to the combination of benzyloxy groups and a bromine atom, which provides distinct reactivity and versatility in synthetic applications. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
4-bromo-1,2-bis(phenylmethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO2/c21-18-11-12-19(22-14-16-7-3-1-4-8-16)20(13-18)23-15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAPEDPREBPULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461080 | |
| Record name | 1,2-Bis(benzyloxy)-4-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634922-10-4 | |
| Record name | 1,2-Bis(benzyloxy)-4-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


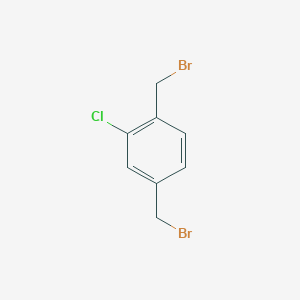
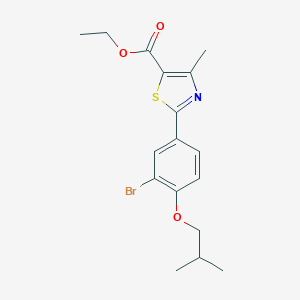
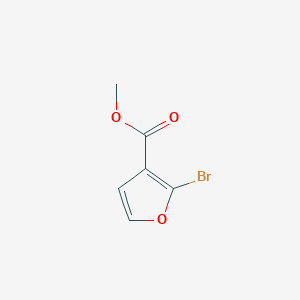

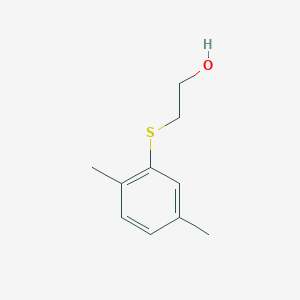
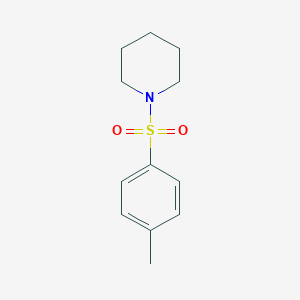
![Thiazolo[5,4-C]pyridine-2-thiol](/img/structure/B172323.png)


